N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Catalog No.
S2745392
CAS No.
896679-62-2
M.F
C23H21N3O2S2
M. Wt
435.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-...

CAS Number

896679-62-2

Product Name

N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.56

InChI

InChI=1S/C23H21N3O2S2/c1-15-8-9-18(22-25-20-7-4-12-24-23(20)29-22)14-21(15)26-30(27,28)19-11-10-16-5-2-3-6-17(16)13-19/h4,7-14,26H,2-3,5-6H2,1H3

InChI Key

LMZQJGGRXMHMEB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4

solubility

not available

N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a member of tetralins.

N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound characterized by its unique structural features. The compound consists of a naphthalene backbone substituted with a sulfonamide group and a thiazolo[5,4-b]pyridine moiety. The presence of the thiazole and pyridine rings contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

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The chemical reactivity of N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be attributed to the functional groups present in its structure. The sulfonamide group is known for its ability to participate in nucleophilic substitutions and can form various derivatives through reactions with amines or alcohols. Additionally, the thiazolo[5,4-b]pyridine component may undergo electrophilic aromatic substitutions or nucleophilic additions, depending on the reaction conditions.

Research indicates that compounds containing thiazolo[5,4-b]pyridine and sulfonamide groups exhibit significant biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. Specific studies have shown that derivatives of thiazolo[5,4-b]pyridine can inhibit certain enzymes and pathways involved in cancer proliferation and inflammation, suggesting that N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may also possess similar activities.

Synthesis of N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available 2-thiazolo[5,4-b]pyridine derivatives.
  • Substitution Reactions: The introduction of the naphthalene and sulfonamide groups can be accomplished through nucleophilic substitution reactions.
  • Multi-step Synthesis: A multi-step synthetic route may involve the formation of intermediates that are subsequently transformed into the final product through selective reactions.

For instance, a similar compound's synthesis involves several steps including nitration and substitution reactions that yield high purity products with good yields .

The applications of N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are primarily in the fields of pharmacology and medicinal chemistry. Its potential as an antimicrobial agent makes it valuable in developing new antibiotics or anti-infective therapies. Additionally, due to its structural characteristics, it may serve as a lead compound for further modifications aimed at enhancing its biological activity.

Interaction studies involving N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide focus on its binding affinity to specific biological targets such as enzymes or receptors implicated in disease processes. These studies often utilize techniques such as molecular docking simulations and in vitro assays to assess how effectively the compound interacts with target proteins.

N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide shares structural similarities with several other compounds that also contain thiazole or pyridine moieties. Here are some comparable compounds:

Compound NameStructure FeaturesBiological Activity
N-[4-Phenyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl]Contains pyridine and triazole ringsAntimicrobial properties
3-ThiazolylbenzamidesThiazole ring attached to benzamideAnti-inflammatory effects
1-(Thiazol-2-yl)piperazine derivativesThiazole linked to piperazineAnticancer activity

Uniqueness: The unique combination of a tetrahydronaphthalene structure with a sulfonamide group distinguishes N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide from other compounds listed above. This specific arrangement may enhance its pharmacological properties compared to simpler analogs.

XLogP3

5.6

Wikipedia

N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Dates

Last modified: 08-16-2023

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